

# The Discovery and History of Peroxynitrous Acid: A Technical Guide

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## Compound of Interest

Compound Name: Peroxynitrous acid

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## Executive Summary

**Peroxynitrous acid** (ONOOH) and its conjugate base, peroxynitrite (ONOO<sup>-</sup>), are pivotal reactive nitrogen species (RNS) implicated in a wide spectrum of physiological and pathological processes. Arising from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O<sub>2</sub>•<sup>-</sup>), this short-lived yet highly reactive molecule is a potent oxidizing and nitrating agent. Its dual reactivity underlies its complex biological effects, transitioning from a signaling molecule to a cytotoxic agent. This technical guide provides a comprehensive exploration of the discovery and history of **peroxynitrous acid**, detailed experimental protocols for its synthesis and study, and a quantitative analysis of its core chemical properties. Visualizations of its historical timeline, formation, and decomposition pathways are presented to facilitate a deeper understanding of this enigmatic molecule.

## A Journey of Discovery: The History of Peroxynitrous Acid

The story of **peroxynitrous acid** is one of a molecule initially identified over a century ago, which later rose to prominence with the understanding of its significant biological roles.

**Early Postulations:** The existence of a reactive species formed from nitrous acid and hydrogen peroxide was first proposed by Baeyer and Villiger in the early 1900s.<sup>[1]</sup> They named the

proposed intermediate "Nitrosopersäure".<sup>[1]</sup> Although they did not provide direct structural evidence, their work laid the foundation for future investigations.<sup>[1]</sup>

**First Identification and Synthesis:** Peroxynitrite was first definitively identified in 1904.<sup>[2]</sup> However, it remained a subject of study primarily for chemists for many decades.<sup>[2]</sup> Key contributions to understanding its chemistry were made by researchers like Halfpenny and Robinson in 1952, Hughes and Nicklin in 1968, Keith and Powell in 1969, and Mahoney in 1970.<sup>[2]</sup> A significant milestone in its synthesis was achieved by Gleu and Hubold in 1935, who described a simple method involving the reaction of hydrogen peroxide and nitrite at low pH, followed by rapid basification.<sup>[1]</sup>

**The Biological Revolution:** The perception of **peroxynitrous acid** transformed dramatically in 1990 with the work of Beckman et al.<sup>[2]</sup> They proposed its formation in biological systems from the reaction of nitric oxide and superoxide, highlighting its potential role in cellular damage and pathophysiology.<sup>[2]</sup> This discovery sparked a surge in research, with over 7,000 papers on the topic published in the subsequent 25 years, solidifying its importance in biology and medicine.<sup>[2]</sup>

### Timeline of Key Discoveries



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A brief timeline of key milestones in **peroxynitrous acid** research.

## Core Chemical and Physical Properties

**Peroxynitrous acid** is a weak acid with a pKa of approximately 6.8.<sup>[3][4]</sup> This means that at physiological pH (~7.4), it exists in equilibrium with its conjugate base, the peroxynitrite anion (ONOO<sup>-</sup>).<sup>[3][5]</sup> The protonated form, **peroxynitrous acid**, is generally considered the more reactive species.<sup>[3]</sup>

Property	Value	Reference
pKa	~6.8	[3][4]
Molar Extinction Coeff.	1670 M <sup>-1</sup> cm <sup>-1</sup> at 302 nm (in 0.1 M NaOH)	[3][6]
Half-life (pH 7.4, 37°C)	< 1 second	[7]
Isomerization Rate Constant (k)	1.2 s <sup>-1</sup>	[4]

## Formation and Decomposition Pathways

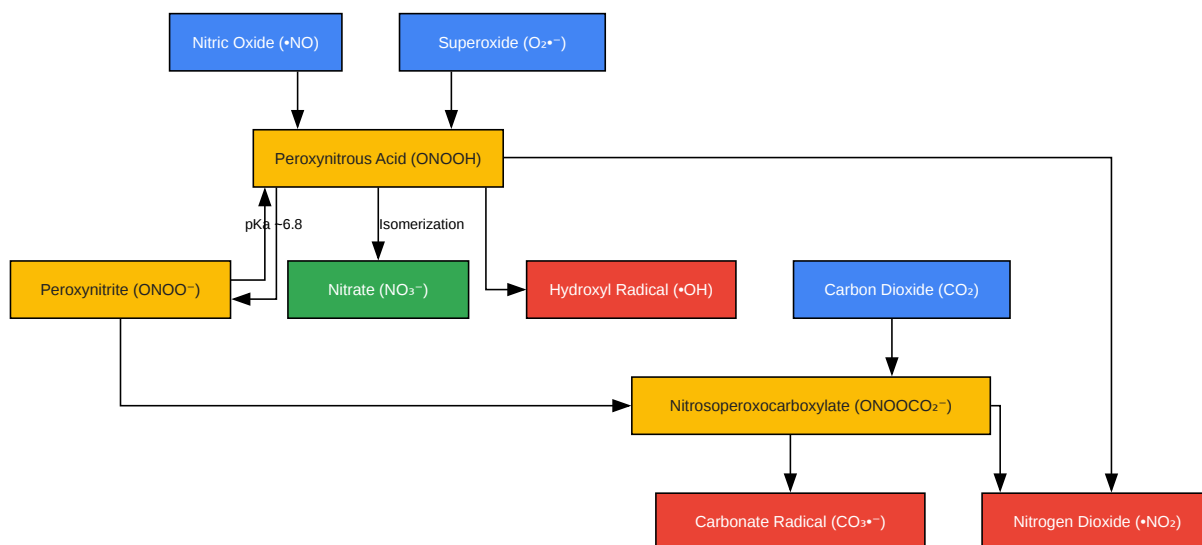
The formation and decomposition of **peroxynitrous acid** are central to its biological activity.

**Formation:** In biological systems, **peroxynitrous acid** is primarily formed through the near-diffusion-controlled reaction of nitric oxide ( $\bullet\text{NO}$ ) and superoxide ( $\text{O}_2\bullet^-$ ).[3][8]

**Decomposition:** Once formed, the unstable **peroxynitrous acid** undergoes two main decomposition pathways:

- **Isomerization to Nitrate:** The **peroxynitrous acid** molecule can rearrange to form the much more stable nitrate ( $\text{NO}_3^-$ ).[3][5]
- **Homolytic Cleavage:** The O-O bond can break homolytically, yielding highly reactive hydroxyl ( $\bullet\text{OH}$ ) and nitrogen dioxide ( $\bullet\text{NO}_2$ ) radicals.[3] This pathway is a significant source of oxidative stress.[3]

In biological systems, a major pathway for peroxynitrite decomposition is its reaction with carbon dioxide ( $\text{CO}_2$ ), which is present at high physiological concentrations.[8] This reaction forms a nitrosoperoxocarbonate adduct ( $\text{ONOOCCO}_2^-$ ), which then rapidly decomposes to nitrogen dioxide ( $\bullet\text{NO}_2$ ) and carbonate ( $\text{CO}_3\bullet^-$ ) radicals.[6][8]



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Formation and major decomposition pathways of **peroxynitrous acid**.

## Experimental Protocols

### Synthesis of Peroxynitrite

This protocol describes a widely used method for synthesizing a stock solution of peroxynitrite. [\[3\]](#)[\[9\]](#)

Materials:

- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )

- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO<sub>2</sub>)
- Ice bath
- Stir plate and stir bar

#### Procedure:

- Prepare a solution of 0.6 M NaNO<sub>2</sub> in deionized water.
- Prepare a solution of 0.7 M H<sub>2</sub>O<sub>2</sub> in 0.6 M HCl.
- Cool both solutions in an ice bath with constant stirring.
- Slowly add the acidic H<sub>2</sub>O<sub>2</sub> solution to the NaNO<sub>2</sub> solution with vigorous stirring.
- Almost simultaneously, add a solution of 1.5 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite.[2] A characteristic yellow solution will form.
- To remove unreacted H<sub>2</sub>O<sub>2</sub>, add a small amount of MnO<sub>2</sub> (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.[3]
- Filter the solution under a vacuum to remove the MnO<sub>2</sub>. [3]
- Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[3]

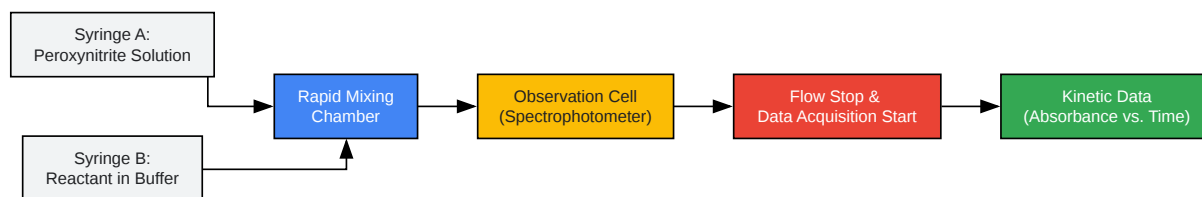
#### Quantification:

The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient ( $\epsilon$ ) of 1670 M<sup>-1</sup>cm<sup>-1</sup>. [3][6]

## Stopped-Flow Spectrophotometry for Kinetic Analysis

Stopped-flow spectrophotometry is a rapid-mixing technique essential for studying the fast kinetics of reactions involving peroxynitrite.[3][5][10]

## Experimental Workflow:



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